molecular formula C12H18O13 B12788942 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid CAS No. 28144-27-6

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid

Cat. No.: B12788942
CAS No.: 28144-27-6
M. Wt: 370.26 g/mol
InChI Key: IGSYEZFZPOZFNC-MMGXBETBSA-N
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Description

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid is a disaccharide composed of two galacturonic acid units linked by a glycosidic bond. This compound is a significant component of pectin, a polysaccharide found in the cell walls of plants. It plays a crucial role in the structural integrity and rigidity of plant tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid typically involves the enzymatic hydrolysis of pectin. Pectinases, a group of enzymes, are used to break down pectin into its constituent sugars, including this compound .

Industrial Production Methods

Industrial production of this compound is often achieved through the extraction and purification of pectin from plant sources such as citrus peels and apple pomace. The extracted pectin is then subjected to enzymatic hydrolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include acyl chlorides and alkyl halides.

Major Products Formed

Scientific Research Applications

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid involves its interaction with other cell wall components to maintain the structural integrity of plant tissues. It forms cross-links with other polysaccharides and proteins, contributing to the rigidity and strength of the cell wall. Additionally, it can interact with enzymes and other molecules involved in cell wall remodeling and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid is unique due to its specific glycosidic linkage and its role in the structure and function of pectin. Its ability to form cross-links and interact with other cell wall components distinguishes it from other similar compounds .

Properties

CAS No.

28144-27-6

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-/m0/s1

InChI Key

IGSYEZFZPOZFNC-MMGXBETBSA-N

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

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